

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Hinesol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of **(-)-hinesol**. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Structure

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol belonging to the spirovetivane class of compounds.[1] It is a key bioactive constituent found in the essential oils of various medicinal plants, most notably from the rhizome of Atractylodes lancea.[1]

The core of its structure is a spiro[4.5]decane ring system, which consists of a five-membered ring fused to a six-membered ring through a single common carbon atom (the spiro center). This unique three-dimensional arrangement is fundamental to its biological activity.

Key Identifiers:



Identifier	Value
IUPAC Name	2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[2]
Molecular Formula	C15H26O[2]
Molecular Weight	222.37 g/mol [2]
CAS Number	23811-08-7[2]
Synonyms	(-)-Hinesol, Agarospirol[3]

Stereochemistry and Absolute Configuration

The stereochemistry of **(-)-hinesol** is a critical aspect of its chemical identity and biological function. The molecule possesses three chiral centers, leading to a specific spatial arrangement of its atoms.

The absolute configuration of the naturally occurring **(-)-hinesol** has been determined as (3R, 5S, 6S)[2]. This specific arrangement of substituents around the chiral carbons is responsible for its characteristic optical activity, with a negative specific rotation.[4]

- Chiral Centers: C3, C5 (spiro center), and C6.
- Absolute Configuration: 3R, 5S, 6S.
- Enantiomers and Diastereomers: The stereoisomer of hinesol is known as agarospirol.[3]

The determination of the absolute configuration of such complex natural products is typically achieved through a combination of techniques, including X-ray crystallography of the natural product or a suitable derivative, and stereoselective total synthesis.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **(-)-hinesol** is presented below. This data is essential for its identification, characterization, and quantification.

Table of Physicochemical Properties:



Property	Value
Melting Point	59-60 °C
Boiling Point	129 °C at 4 Torr
Solubility	Soluble in DMSO and alcohol; sparingly soluble in water.
Specific Rotation ([α]D)	Negative value (levorotatory)[4]

Spectroscopic Data:

While a complete, assigned experimental spectrum is not readily available in a single public source, the following table summarizes the expected characteristic spectroscopic features based on the functional groups present in **(-)-hinesol**.

Table of Expected Spectroscopic Data:

Spectroscopic Technique	Characteristic Peaks/Signals	
Infrared (IR) Spectroscopy	~3400 cm ⁻¹ (O-H stretch, broad), ~3030 cm ⁻¹ (=C-H stretch), ~2950-2850 cm ⁻¹ (C-H stretch), ~1650 cm ⁻¹ (C=C stretch)	
¹ H-NMR Spectroscopy	Signals in the regions of δ 5.0-5.5 ppm (vinylic H), δ 3.5-4.0 ppm (H attached to C-O), δ 0.8-2.5 ppm (aliphatic and allylic H's, including methyl singlets and multiplets for ring protons)	
¹³ C-NMR Spectroscopy	Signals in the regions of δ 140-150 ppm (alkene C), δ 120-130 ppm (alkene C), δ 70-80 ppm (C-O), δ 15-60 ppm (aliphatic C's, including the spiro carbon and methyls)	
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 222.37, with characteristic fragmentation patterns for sesquiterpenoid alcohols.	



Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of **(-)-hinesol** from its natural source and a representative total synthesis approach. These protocols are based on methodologies reported in the scientific literature.

Isolation of (-)-Hinesol from Atractylodes lancea by Hydrodistillation

(-)-Hinesol is a major component of the essential oil of Atractylodes lancea rhizomes and can be isolated using hydrodistillation.[1]

Principle: This method involves the co-distillation of volatile compounds with water. The plant material is heated in boiling water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible oil is then separated from the aqueous phase.[6]

Apparatus:

- Clevenger-type apparatus or similar steam distillation setup
- Heating mantle
- Round-bottom flask
- Condenser
- Collection vessel/separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

 Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are ground into a coarse powder to increase the surface area for efficient extraction.



- Hydrodistillation: The powdered rhizome is placed in a large round-bottom flask with a sufficient volume of deionized water. The flask is heated to boiling.
- Collection of Distillate: The steam and volatilized essential oils are passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected.
- Separation: The essential oil, being less dense and immiscible with water, forms a layer on top of the aqueous phase. The oil is separated from the water using a separatory funnel.
- Drying and Concentration: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water. The dried oil is then concentrated under reduced pressure using a rotary evaporator.
- Purification: Pure (-)-hinesol can be obtained from the crude essential oil by chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Total Synthesis of (±)-Hinesol

The total synthesis of hinesol has been accomplished by several research groups, often targeting the racemic mixture (±)-hinesol. These syntheses are valuable for confirming the structure and for providing access to hinesol and its analogs for further study. The following is a generalized representation of a synthetic strategy.[7][8]

Synthetic Strategy Overview: A common approach involves the construction of the spiro[4.5]decane core, followed by the introduction of the necessary functional groups and stereocenters.

Representative Synthetic Steps:

- Construction of the Spirocyclic Core: A key step is often a cycloaddition reaction to form the bicyclic system. For example, a Diels-Alder reaction or a photocycloaddition can be employed to construct a precursor with the required ring structure.[7]
- Functional Group Manipulations: The initial product of the core-forming reaction is then subjected to a series of functional group interconversions. This may include reduction of ketones, protection of alcohols, and introduction of double bonds.



- Introduction of the Isopropyl Alcohol Side Chain: The characteristic propan-2-ol side chain is typically introduced via a Grignard reaction with a suitable organometallic reagent (e.g., methylmagnesium bromide) on a ketone or ester functional group at the C3 position.[7]
- Stereochemical Control: Stereoselectivity is a major challenge in the total synthesis of hinesol. Chiral auxiliaries, asymmetric catalysts, or stereoselective reagents are often used to control the formation of the desired stereoisomer.
- Final Steps and Purification: The final steps may involve deprotection and purification by chromatography to yield the target molecule.

Determination of Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[9]

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic positions, can be generated. For determining absolute configuration, the anomalous dispersion effect is utilized.[9]

General Procedure:

- Crystallization: A high-quality single crystal of (-)-hinesol or a suitable crystalline derivative is grown. This is often the most challenging step.
- Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. The
 crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction data
 are collected on a detector.
- Structure Solution and Refinement: The collected data are processed to determine the unit
 cell dimensions and the symmetry of the crystal. The positions of the atoms are determined
 using direct methods or Patterson methods. The structural model is then refined to best fit
 the experimental data.



 Determination of Absolute Configuration: The absolute configuration is determined by analyzing the Friedel pairs in the diffraction data, utilizing the anomalous scattering from the atoms. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.[9]

Biological Activity and Signaling Pathways

(-)-Hinesol has been shown to possess a range of biological activities, making it a subject of interest for drug development.

Table of Biological Activities:

Activity	Target/Mechanism	IC₅₀/Effective Concentration
Anti-ulcer	Inhibition of H+,K+-ATPase	5.8 x 10 ⁻⁵ M[10]
Anticancer (Leukemia)	Induction of apoptosis via the JNK signaling pathway	~22.1 µM (in HL-60 cells)[11]
Anticancer (NSCLC)	Inhibition of MEK/ERK and NF- кВ pathways	Dose-dependent inhibition[12]

JNK Signaling Pathway in Apoptosis

In human leukemia HL-60 cells, **(-)-hinesol** has been shown to induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]



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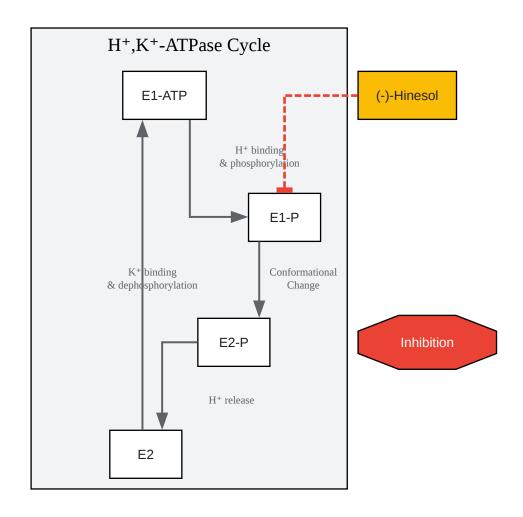
Figure 1. (-)-Hinesol-induced apoptosis via the JNK signaling pathway.

Inhibition of H+,K+-ATPase

(-)-Hinesol exhibits anti-gastric ulcer effects by inhibiting the H⁺,K⁺-ATPase, also known as the proton pump, in the stomach. It appears to bind to the E1 state of the enzyme, preventing its



conformational change to the E2 state and thereby blocking proton secretion.[10]



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Figure 2. Mechanism of H+,K+-ATPase inhibition by (-)-hinesol.

Conclusion

(-)-Hinesol is a structurally complex and biologically active sesquiterpenoid with significant potential for therapeutic applications. Its unique spirovetivane skeleton and well-defined stereochemistry are key determinants of its activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and methods for its isolation, synthesis, and characterization, which can serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into its pharmacological properties and mechanism of action is warranted to fully explore its therapeutic potential.



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